molecular formula C20H18Cl2N2O3 B11515277 ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11515277
M. Wt: 405.3 g/mol
InChI Key: UJECVBORRUKVBJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with ethyl 2-amino-3-chlorobenzoate under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-chlorophenyl)[(3,5,5-trimethylhexyl)amino]acetate: Similar in structure but with different substituents.

    1-(3-Chlorophenyl)-1-ethyl-3-(3-ethylphenyl)urea: Another compound with chlorophenyl groups but different functional groups.

Uniqueness

Ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the resulting biological activity

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

ethyl 4-(3-chloroanilino)-1-(3-chlorophenyl)-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C20H18Cl2N2O3/c1-3-27-19(26)20(2)12-17(23-15-8-4-6-13(21)10-15)18(25)24(20)16-9-5-7-14(22)11-16/h4-12,23H,3H2,1-2H3

InChI Key

UJECVBORRUKVBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC(=CC=C2)Cl)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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